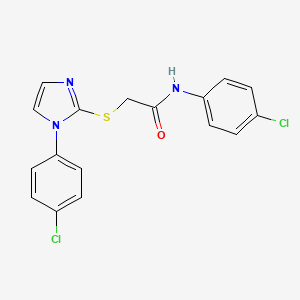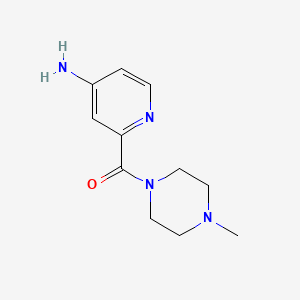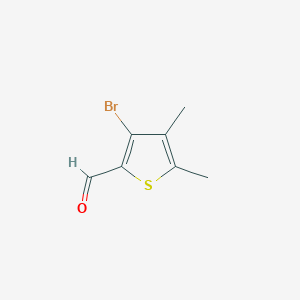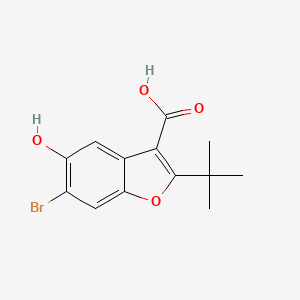
N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 by researchers at the University of Dundee, UK. Since then, it has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Applications De Recherche Scientifique
Antitumor and Anticancer Activity
- Research has demonstrated that derivatives structurally related to the specified compound, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against human tumor cell lines derived from various neoplastic diseases, revealing considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Corrosion Inhibition
- Heterocyclic benzimidazole derivatives, including those with chlorophenyl groups, have been synthesized and characterized for their corrosion inhibition potential on carbon steel in acidic solutions. These compounds demonstrated significant inhibition efficiencies, suggesting their application in protecting metals from corrosion (Rouifi et al., 2020).
Anticonvulsant Activity
- Omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, including those with chlorophenyl components, have shown potential anticonvulsant activity in studies against seizures induced by maximal electroshock (MES). This indicates their relevance in the development of new treatments for epilepsy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antibacterial Activity
- Some derivatives of N-(4-chlorophenyl)-2-{[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have been synthesized and evaluated for their antibacterial activity. These studies highlight the compound's utility in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUPMGPVTVZOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea](/img/structure/B2810233.png)

![6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2810239.png)
![3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol](/img/structure/B2810242.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)
![3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2810245.png)

![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)


![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/no-structure.png)
